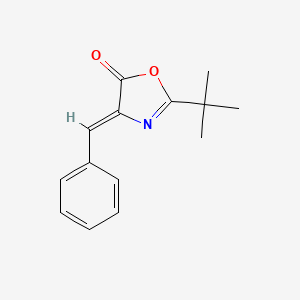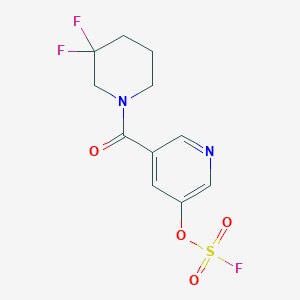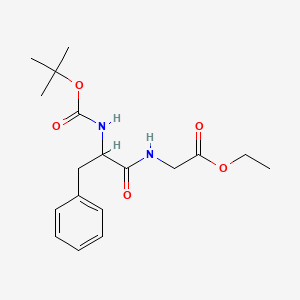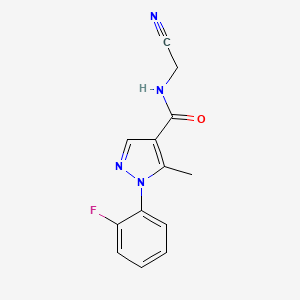
N-(Cyanomethyl)-1-(2-fluorophenyl)-5-methylpyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Cyanomethyl)-1-(2-fluorophenyl)-5-methylpyrazole-4-carboxamide, commonly known as CFM-2, is a small molecule inhibitor that has been developed as a potential therapeutic agent for various diseases. It is a potent and selective inhibitor of the enzyme cyclooxygenase-2 (COX-2), which plays a crucial role in the inflammatory response. CFM-2 has been extensively studied for its potential use in treating cancer, inflammation, and neurodegenerative diseases.
Mécanisme D'action
CFM-2 is a selective inhibitor of N-(Cyanomethyl)-1-(2-fluorophenyl)-5-methylpyrazole-4-carboxamide, which is an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. By inhibiting N-(Cyanomethyl)-1-(2-fluorophenyl)-5-methylpyrazole-4-carboxamide, CFM-2 reduces the production of prostaglandins, which in turn reduces inflammation. In addition, CFM-2 has been shown to have other mechanisms of action, including the inhibition of NF-κB, which is a transcription factor that is involved in the regulation of inflammation and cell survival.
Biochemical and physiological effects:
CFM-2 has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. CFM-2 has also been shown to reduce inflammation by inhibiting the production of cytokines and chemokines. In addition, CFM-2 has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of CFM-2 is its selectivity for N-(Cyanomethyl)-1-(2-fluorophenyl)-5-methylpyrazole-4-carboxamide, which reduces the risk of side effects associated with non-selective COX inhibitors. CFM-2 has also been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, one of the limitations of CFM-2 is its low solubility in water, which can make it difficult to formulate for use in animal studies.
Orientations Futures
There are several future directions for the research on CFM-2. One area of research is the development of new formulations of CFM-2 that improve its solubility and bioavailability. Another area of research is the evaluation of CFM-2 in combination with other drugs for the treatment of cancer and inflammation. In addition, there is a need for further studies to elucidate the mechanisms of action of CFM-2 and its potential use in the treatment of neurodegenerative diseases.
Méthodes De Synthèse
CFM-2 can be synthesized using a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 2-fluorobenzaldehyde with 5-methyl-1H-pyrazole-4-carboxylic acid to form an intermediate, which is then reacted with cyanomethyl triphenylphosphonium bromide to form CFM-2.
Applications De Recherche Scientifique
CFM-2 has been extensively studied for its potential use in treating various diseases. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects in preclinical studies. CFM-2 has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and prostate cancer. It has also been shown to reduce inflammation in animal models of arthritis and colitis. In addition, CFM-2 has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.
Propriétés
IUPAC Name |
N-(cyanomethyl)-1-(2-fluorophenyl)-5-methylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN4O/c1-9-10(13(19)16-7-6-15)8-17-18(9)12-5-3-2-4-11(12)14/h2-5,8H,7H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRWQGQBRITXENC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2F)C(=O)NCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Cyanomethyl)-1-(2-fluorophenyl)-5-methylpyrazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(ethylsulfonyl)-1,3-benzothiazol-6-yl]-4-fluoro-3-methylbenzenesulfonamide](/img/structure/B2546650.png)
![3-(4-bromophenyl)-2,5-diphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B2546651.png)
![4-(5,7-Dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)aniline](/img/structure/B2546652.png)
![Methyl 2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)butanoate](/img/structure/B2546653.png)
![5-[2-(4-Chlorophenyl)-2-oxoethyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2546654.png)
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea](/img/structure/B2546655.png)
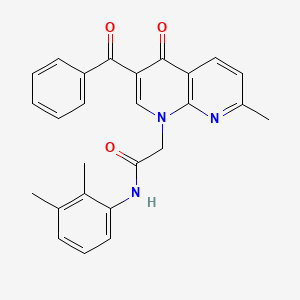

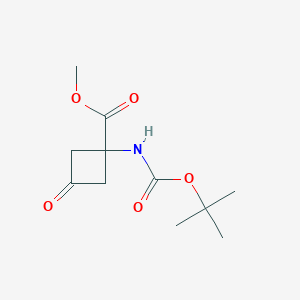

![2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid;hydrochloride](/img/structure/B2546665.png)
